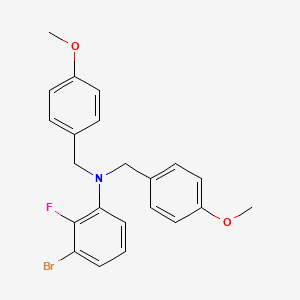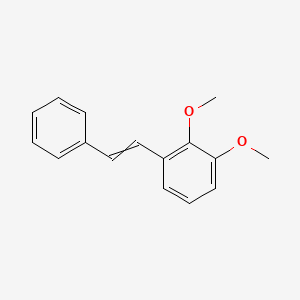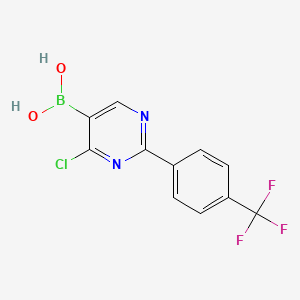
(N'-tert-Butoxycarbonyl-hydrazino)-imino-acetic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(N’-tert-Butoxycarbonyl-hydrazino)-imino-acetic acid ethyl ester is a chemical compound with the molecular formula C₉H₁₈N₂O₄. It is known for its applications in organic synthesis and medicinal chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (N’-tert-Butoxycarbonyl-hydrazino)-imino-acetic acid ethyl ester typically involves the reaction of tert-butoxycarbonyl hydrazine with ethyl glyoxylate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(N’-tert-Butoxycarbonyl-hydrazino)-imino-acetic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amino derivatives.
Substitution: Free amine.
Aplicaciones Científicas De Investigación
(N’-tert-Butoxycarbonyl-hydrazino)-imino-acetic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of peptides and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of (N’-tert-Butoxycarbonyl-hydrazino)-imino-acetic acid ethyl ester involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is particularly useful in peptide synthesis and drug development, where selective deprotection is crucial .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butoxycarbonyl hydrazine: Similar in structure but lacks the imino-acetic acid ethyl ester moiety.
Ethyl glyoxylate: Used as a starting material in the synthesis of (N’-tert-Butoxycarbonyl-hydrazino)-imino-acetic acid ethyl ester.
N-tert-Butoxycarbonyl hydrazino acetic acid: Similar but without the ethyl ester group.
Uniqueness
(N’-tert-Butoxycarbonyl-hydrazino)-imino-acetic acid ethyl ester is unique due to its combination of the Boc protecting group and the imino-acetic acid ethyl ester moiety. This combination allows for versatile applications in organic synthesis and medicinal chemistry, making it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C9H17N3O4 |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
ethyl 2-amino-2-[(2-methylpropan-2-yl)oxycarbonylhydrazinylidene]acetate |
InChI |
InChI=1S/C9H17N3O4/c1-5-15-7(13)6(10)11-12-8(14)16-9(2,3)4/h5H2,1-4H3,(H2,10,11)(H,12,14) |
Clave InChI |
KVYDKLDNFUYBAK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=NNC(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[2-(Acryloyloxy)ethoxy]carbonyl}benzene-1,2-dicarboxylate](/img/structure/B14090386.png)
![6-amino-2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol](/img/structure/B14090393.png)
![2-[3-hydroxy-4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenoxy]acetohydrazide](/img/structure/B14090396.png)
![7-Chloro-1-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090398.png)
![Methyl 4-{2-[2-(diethylamino)ethyl]-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B14090401.png)
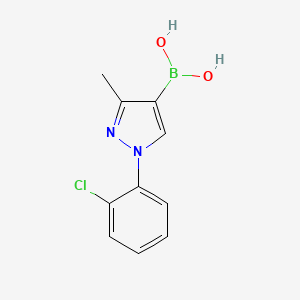
![3-({3-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}methyl)benzoic acid](/img/structure/B14090417.png)
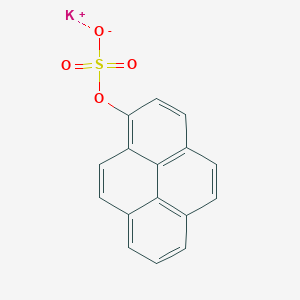
![tert-Butyl 6-(methylsulfonyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B14090432.png)
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090437.png)
![2-(3-Methoxypropyl)-1-[3-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090451.png)
